Fasiglifam - 1000413-72-8

Fasiglifam

Catalog Number: EVT-268084
CAS Number: 1000413-72-8
Molecular Formula: C29H32O7S
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasiglifam (TAK-875) is a synthetic, orally bioavailable small molecule that acts as a selective, partial agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). [, , , , , , , , , , , , ] This receptor is predominantly found in pancreatic β-cells and plays a key role in regulating glucose-stimulated insulin secretion (GSIS). [, , , , , , , , , , , , ] As such, Fasiglifam garnered significant interest as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). [, , , , , , , , , , , , , ]

Molecular Structure Analysis

Fasiglifam is primarily metabolized through oxidative dealkylation and glucuronidation. [] One of its significant metabolites is Fasiglifam acyl glucuronide (Fasiglifam-AG). [, , , ] Research has shown that Fasiglifam can undergo metabolic bioactivation via this acyl glucuronide pathway. [] Further studies have identified a novel biotransformation that results in a side-chain shortened metabolite via the elimination of CH2 from the acetyl side chain, which may have implications for drug toxicity. []

Mechanism of Action

Fasiglifam exerts its effects by selectively binding to and activating GPR40, leading to the stimulation of insulin secretion. [, , , , , , , , , , ] This action is glucose-dependent, meaning it only enhances insulin release in the presence of elevated glucose levels, minimizing the risk of hypoglycemia. [, , , , , , , , , ] Fasiglifam has been shown to activate the Gαq signaling pathway, increasing intracellular inositol monophosphate and calcium concentration. [] Further research suggests that Fasiglifam acts as an ago-allosteric modulator, working in conjunction with endogenous plasma free fatty acids to potentiate insulin release. []

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Fasiglifam haven't been explicitly detailed in the provided papers, its high oral bioavailability in various species (rats, dogs, and humans) suggests favorable absorption and distribution characteristics. [, , , ] Additionally, its ability to form a reactive acyl glucuronide metabolite highlights its chemical reactivity and potential for metabolic bioactivation. []

Applications

Fasiglifam was primarily investigated as a potential therapeutic agent for the treatment of T2DM. [, , , , , , , , , , , , , ] Its glucose-dependent mechanism of action made it an attractive candidate for improving glycemic control with a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas. [, , , ] Multiple preclinical studies in various diabetic animal models, including neonatally streptozotocin-induced diabetic rats, Zucker diabetic fatty rats, and Goto-Kakizaki rats, demonstrated its efficacy in improving glucose tolerance and augmenting insulin secretion. [, , , , ]

Safety and Hazards

Despite its promising preclinical profile, the development of Fasiglifam was ultimately terminated during phase III clinical trials due to concerns regarding drug-induced liver injury (DILI). [, , , , , , ] Studies revealed that both Fasiglifam and its acyl glucuronide metabolite were capable of inhibiting several hepatobiliary transporters, potentially contributing to the observed liver toxicity. [, , , , , , ] In dogs, high biliary concentrations of Fasiglifam and its glucuronide, coupled with a lower bile flow rate, led to crystal formation, which triggered granulomatous inflammation in the liver. [] While elevated liver enzymes and bilirubin were also observed in rats, the characteristic histopathological changes associated with liver injury were absent. []

Future Directions
  • Developing novel GPR40 agonists with improved safety profiles: This could involve exploring alternative pharmacophores with reduced potential for forming reactive metabolites or inhibiting key hepatobiliary transporters. []
  • Elucidating the role of interspecies differences in Fasiglifam metabolism and toxicity: Understanding the species-specific factors that contribute to the observed differences in liver injury between rats and dogs could help refine preclinical safety assessments and improve the translatability of animal data to humans. []
  • Investigating the potential for biased agonism at GPR40: Exploring the possibility of selectively activating specific signaling pathways downstream of GPR40 could lead to the development of more targeted therapies with improved efficacy and reduced side effects. []
  • Developing sensitive and predictive in vitro models for assessing DILI risk: Continued refinement of in vitro models, such as the use of 3D human liver microtissues and bile salt export pump knockdown rat models, could enhance the early detection of potential liver liabilities and facilitate the development of safer drug candidates. [, ]

Fasiglifam Glucuronide (Fasiglifam-G)

  • Compound Description: Fasiglifam glucuronide is a metabolite of fasiglifam formed through glucuronidation. It was found to be a major component in rat and dog bile after fasiglifam administration. [] While fasiglifam itself is a substrate of BCRP, fasiglifam-G is a substrate of MRP2/MRP2. [] Studies suggest that fasiglifam-G might contribute to fasiglifam-induced liver toxicity. [, ]

TAK-875-Acylglucuronide

  • Compound Description: TAK-875-acylglucuronide is a reactive metabolite of fasiglifam that forms via acyl glucuronidation. [, , , ] Research suggests that this metabolite is a significant contributor to fasiglifam's liver toxicity, potentially due to its ability to covalently bind to proteins. [, ]

M-I

    T-1676427

    • Compound Description: T-1676427 is a hydroxylated metabolite of fasiglifam detected in human plasma as a minor metabolite. [] Similar to M-I, it is formed through oxidation, primarily mediated by CYP3A4/5. []

    Acyl-CoA Thioester Intermediate

    • Compound Description: Although not directly detected, the formation of an acyl-CoA thioester intermediate of fasiglifam has been proposed as a possible mechanism contributing to its covalent binding in hepatocytes. []

    γ-Linolenic Acid (γ-LA)

    • Compound Description: γ-Linolenic acid is a naturally occurring fatty acid and an endogenous ligand of FFAR1. [] In studies comparing fasiglifam's mechanism, γ-LA demonstrated positive cooperativity with fasiglifam in stimulating insulin secretion, indicating their potential interaction at the FFAR1 receptor. []

    Palmitic Acid

    • Compound Description: Palmitic acid is a saturated fatty acid and a known agonist of FFAR1. [] In contrast to fasiglifam's lack of toxicity on β-cell function, prolonged exposure to palmitic acid impaired β-cell function and survival. []

    Oleic Acid

    • Compound Description: Similar to palmitic acid, oleic acid is a fatty acid and FFAR1 agonist. [] Prolonged exposure to oleic acid, like palmitic acid, showed detrimental effects on β-cell function and survival, unlike fasiglifam. []

    Glimepiride

    • Compound Description: Glimepiride is a sulfonylurea drug used to treat type 2 diabetes. [, ] It acts by stimulating insulin secretion from pancreatic β-cells but carries a risk of hypoglycemia. [, ] In comparative studies, fasiglifam showed a lower risk of hypoglycemia than glimepiride while demonstrating comparable or superior glucose-lowering efficacy. [, ]

    Sitagliptin

    • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [] It works by increasing incretin levels, which in turn enhance insulin secretion and reduce glucagon secretion. [] Clinical trials investigated the combination therapy of fasiglifam with sitagliptin, showing promising results in improving glycemic control in patients with type 2 diabetes. []

    CPL207280

    • Compound Description: CPL207280 is a novel GPR40 agonist designed to overcome the hepatotoxicity observed with fasiglifam. [, ] Preclinical studies showed that CPL207280 had a lower potential for inhibiting bile acid transporters compared to fasiglifam and exhibited a more favorable metabolic profile. [, ] CPL207280 demonstrated promising efficacy in improving glucose homeostasis in diabetic animal models without inducing liver toxicity. [, ]

    LY2881835

    • Compound Description: LY2881835 is a spirocyclic FFA1 agonist developed by Eli Lilly for type 2 diabetes. [] While its structure differs from fasiglifam, it incorporates a 1-oxa-9-azaspiro[5.5]undecane periphery, which inspired the design of novel FFA1 agonists. [] Although LY2881835 reached phase I clinical trials, it appears not to have progressed further.

    Docosahexaenoic Acid (DHA)

    • Compound Description: Docosahexaenoic acid is an omega-3 fatty acid and an endogenous agonist of both FFA1 and FFA4. [, ] Research showed that DHA inhibited the growth of human melanoma cells in vitro and in vivo. [] While it activates FFA1 like fasiglifam, DHA's effects on melanoma growth were linked to FFA1 activation, suggesting a potential therapeutic target. []

    Properties

    CAS Number

    1000413-72-8

    Product Name

    Fasiglifam

    IUPAC Name

    2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

    Molecular Formula

    C29H32O7S

    Molecular Weight

    524.6 g/mol

    InChI

    InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1

    InChI Key

    BZCALJIHZVNMGJ-HSZRJFAPSA-N

    SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    (6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid hemihydrate
    fasiglifam
    TAK-875

    Canonical SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Isomeric SMILES

    CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.